molecular formula C23H21N3OS B2451916 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 37865-26-2

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2451916
CAS No.: 37865-26-2
M. Wt: 387.5
InChI Key: DERCFCKTYLGCHI-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl, diphenyl, and carbothioamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERCFCKTYLGCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate Synthesis

The synthesis of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide begins with the preparation of the chalcone intermediate via Claisen-Schmidt condensation. This step involves the base-catalyzed reaction between acetophenone (1-phenylacetone) and 4-methoxybenzaldehyde.

Procedure :

  • Reactants : Acetophenone (50 mmol, 6.76 g) and 4-methoxybenzaldehyde (50 mmol, 6.81 g) are dissolved in methanolic sodium hydroxide (10% w/v).
  • Conditions : The mixture is stirred at room temperature for 4–6 hours, followed by overnight standing to ensure complete enolate formation and aldol addition.
  • Workup : The reaction is quenched by pouring into ice-cold water and neutralized with dilute HCl. The precipitated chalcone, (2E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one, is filtered, washed with ethanol, and recrystallized to achieve >95% purity.

Key Observations :

  • The reaction’s efficiency depends on the electron-donating methoxy group, which enhances the aldehyde’s electrophilicity.
  • Substitution at the para position of the benzaldehyde moiety minimizes steric hindrance, favoring high yields.

Alternative Synthetic Pathways

While the above method is predominant, alternative routes have been explored:

Pathway A: Microwave-Assisted Synthesis

  • Advantages : Reduced reaction time (30–45 minutes) and improved yields (85–90%).
  • Conditions : Chalcone and thiosemicarbazide are irradiated in acetic acid at 100°C under microwave conditions.

Pathway B: Solvent-Free Mechanochemical Synthesis

  • Mechanism : Ball milling chalcone and thiosemicarbazide with a catalytic amount of p-toluenesulfonic acid (PTSA).
  • Yield : Comparable to conventional methods (78–82%) but with reduced environmental impact.

Analytical Characterization

Spectroscopic Data

The synthesized compound is characterized using advanced spectroscopic techniques:

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.98 (dd, J = 3.2, 11.0 Hz, 1H, Ha), 3.72 (dd, J = 3.8, 11.0 Hz, 1H, Hb): Pyrazoline ring protons.
  • δ 3.80 (s, 3H, OCH3): Methoxy group.
  • δ 6.90–7.50 (m, 14H, ArH): Aromatic protons of phenyl and 4-methoxyphenyl groups.

IR (KBr, cm⁻¹) :

  • 3250 (N–H stretch), 1605 (C=N), 1240 (C=S): Confirm thioamide and pyrazoline functionalities.

Mass Spectrometry :

  • m/z 430.12 [M+H]⁺: Matches the molecular formula C24H23N3OS.

Crystallographic and Thermal Analysis

Single-Crystal X-ray Diffraction :

  • The pyrazoline ring adopts a half-chair conformation, with dihedral angles of 12.3° between the phenyl and 4-methoxyphenyl groups.

Thermogravimetric Analysis (TGA) :

  • Decomposition onset at 210°C, indicating moderate thermal stability suitable for pharmaceutical formulation.

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method Mechanochemical Method
Reaction Time 12 hours 45 minutes 2 hours
Yield 75–80% 85–90% 78–82%
Purity >95% >98% >93%
Environmental Impact High solvent use Moderate Low

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of open-chain hydrazones.
  • Solution : Strict stoichiometric control and excess acetic acid suppress hydrazone formation.

Purification Difficulties

  • Issue : Co-crystallization of unreacted thiosemicarbazide.
  • Solution : Gradient recrystallization using ethanol-water (3:1) mixtures.

Chemical Reactions Analysis

Reactivity of the Carbothioamide Group

The carbothioamide (–C(=S)NH2) group undergoes:

  • Hydrogen bonding : Participates in intramolecular N–H⋯S and N–H⋯N interactions, stabilizing the crystal structure .

  • Thiol-thione tautomerism : The thione form predominates, as evidenced by IR absorption at ~1,737 cm⁻¹ (C=S stretch) .

  • Complexation with metals : Though not explicitly studied for this compound, analogous pyrazoline carbothioamides form complexes with transition metals (e.g., Cu²⁺, Co²⁺) via S and N donor atoms .

Functionalization at the Pyrazoline Core

The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) enables:

  • Electrophilic substitution : Methoxy and phenyl groups direct further substitution at C3 and C5 positions.

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydro-pyrazole ring can aromatize to a pyrazole, though this reaction remains unexplored for the title compound.

Biological Activity and Derived Reactions

The compound exhibits antituberculosis activity (MIC = 17 μM against M. tuberculosis H37Ra) . Its bioactivity is attributed to:

  • Hydrophobic interactions : 4-Methoxyphenyl and diphenyl groups enhance membrane penetration.

  • Hydrogen bonding : The carbothioamide group binds to enzyme active sites (e.g., MAO inhibitors) .

Structure-Activity Relationship (SAR) Findings :

  • Electron-donating groups (e.g., –OCH₃) at the para position of the phenyl ring improve bioavailability .

  • Substitution at N1 with bulkier groups reduces activity, highlighting the importance of the carbothioamide moiety .

Thermal and Solvent Stability

  • Melting point : 173–175°C, indicating moderate thermal stability .

  • Solubility : Poor in water but soluble in DMF and DMSO due to aromatic and thiourea groups .

Key Research Gaps

  • Limited studies on acid/base hydrolysis of the carbothioamide group.

  • No data on photochemical reactivity or catalytic applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound has shown efficacy against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation .
  • Case Studies :
    • A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values suggesting potent activity .
    • Another investigation into pyrazole derivatives indicated that compounds with methoxy substitutions had enhanced cytotoxic effects compared to their unsubstituted counterparts .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole-based compounds have also been extensively researched:

  • Mechanism : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
  • Clinical Relevance : Several pyrazole derivatives are already utilized in clinical settings as non-steroidal anti-inflammatory drugs (NSAIDs). The structure of this compound suggests a potential for similar applications .

Summary of Research Findings

StudyFindings
Li et al. (2022)Significant anticancer efficacy against MCF-7 and HCT116 with IC50 values < 0.5 µM .
Mohareb et al. (2022)Highlighted the anti-inflammatory potential through COX inhibition mechanisms .
Sayed et al. (2019)Reported anti-proliferative activity against HepG2 cell line for novel pyrazole derivatives .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2OC_{22}H_{20}N_{2}O with a molecular weight of 328.407 g/mol. Its structure features a pyrazole ring substituted with methoxy and diphenyl groups, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.46
MDA-MB-2310.39
NCI-H4600.16

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was tested against pro-inflammatory cytokines such as TNF-α and IL-6:

  • Inhibition Rates : The compound demonstrated an inhibition rate of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties:

  • Activity Against Bacteria : The compound was screened against various bacterial strains including E. coli and S. aureus, showing effective inhibition comparable to standard antibiotics .
MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus17

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : The compound modulates the expression of inflammatory cytokines.
  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.

Case Studies

A notable study evaluated the combination therapy of this pyrazole derivative with doxorubicin in breast cancer models:

  • Synergistic Effects : The combination showed enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for developing combination therapies in clinical settings .

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